Abiraterone Related Compound 7 is a synthetic chemical compound that is part of the family of steroidal inhibitors targeting the cytochrome P450 17A1 enzyme, which plays a crucial role in androgen biosynthesis. This compound is primarily studied for its potential therapeutic applications in treating prostate cancer by inhibiting testosterone production, thereby reducing tumor growth driven by androgens.
Abiraterone Related Compound 7 is derived from the parent compound abiraterone acetate, which was first described in international patent application WO 93/20097 A1. The synthesis of this compound has been explored in various studies, focusing on optimizing yield and purity through different synthetic routes and reaction conditions .
This compound falls under the classification of anti-androgens and steroidal inhibitors, specifically targeting the CYP17A1 enzyme. It is categorized as a pharmaceutical agent used in oncology, particularly for hormone-sensitive tumors such as prostate cancer.
The synthesis of Abiraterone Related Compound 7 typically involves multi-step organic reactions starting from steroid precursors. The most common method begins with prasterone acetate, which undergoes several transformations to yield the desired compound.
The reaction conditions, including temperature and solvent choice, are critical for maximizing yield and minimizing by-products. For example, using absolute ethanol as a solvent has been shown to improve reaction efficiency .
Abiraterone Related Compound 7 has a complex steroidal structure characterized by multiple rings and functional groups that define its biological activity. The molecular formula is typically represented as C24H31NO, with a molecular weight of approximately 349.51 g/mol.
The structural characterization is often performed using techniques such as:
Abiraterone Related Compound 7 undergoes several key chemical reactions during its synthesis:
The reaction conditions must be optimized for each step to ensure high selectivity and yield. Monitoring techniques such as Thin Layer Chromatography (TLC) are commonly employed to track reaction progress.
Abiraterone Related Compound 7 functions primarily through the inhibition of CYP17A1, an enzyme critical for androgen synthesis. By blocking both the 17α-hydroxylase and C17,20-lyase activities of this enzyme, abiraterone effectively reduces levels of testosterone and other androgens.
Studies have demonstrated that compounds targeting CYP17A1 can significantly decrease tumor growth in androgen-dependent prostate cancer models. The mechanism involves disrupting the hormonal signaling pathways that promote cancer cell proliferation .
Relevant data from analytical methods confirm these properties, ensuring that formulations containing this compound maintain efficacy during storage and use .
Abiraterone Related Compound 7 has significant applications in cancer research, particularly in developing therapies for prostate cancer. Its ability to inhibit androgen production makes it a valuable tool for studying hormone-driven malignancies. Additionally, ongoing research aims to explore its potential against other hormone-sensitive cancers .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0